molecular formula C7H10O5 B7825583 3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic acid CAS No. 2306-23-2

3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic acid

Cat. No.: B7825583
CAS No.: 2306-23-2
M. Wt: 174.15 g/mol
InChI Key: JXOHGGNKMLTUBP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Shikimic acid can be synthesized through several methods. One common synthetic route involves the dehydration of quinic acid. This process typically requires acidic conditions and elevated temperatures to facilitate the removal of water molecules, resulting in the formation of shikimic acid .

Industrial Production Methods: Industrially, shikimic acid is often extracted from natural sources, such as the star anise plant (Illicium verum). The extraction process involves several steps, including solvent extraction, crystallization, and purification to obtain high-purity shikimic acid . Advances in biotechnology have also enabled the microbial fermentation of genetically engineered Escherichia coli strains to produce shikimic acid on a large scale .

Chemical Reactions Analysis

Types of Reactions: Shikimic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinic acid (oxidation), various alcohols (reduction), and esters or ethers (substitution) .

Scientific Research Applications

Shikimic acid has a wide range of applications in scientific research:

Mechanism of Action

Shikimic acid exerts its effects primarily through the shikimate pathway. This pathway involves several enzymatic steps that convert shikimic acid into chorismic acid, a precursor for aromatic amino acids and other secondary metabolites. The enzymes involved in this pathway include shikimate kinase, dehydroquinate synthase, and chorismate synthase .

Comparison with Similar Compounds

Shikimic acid can be compared with other similar compounds such as quinic acid and gallic acid:

Shikimic acid’s unique structure, with its three hydroxyl groups and a carboxylic acid group on a cyclohexene ring, distinguishes it from these similar compounds and contributes to its specific reactivity and applications .

Properties

IUPAC Name

3,4,5-trihydroxycyclohexene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,4-6,8-10H,2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOHGGNKMLTUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C=C1C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859270
Record name 3,4,5-Trihydroxycyclohex-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2306-23-2, 138-59-0
Record name 3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2306-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name shikimic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59257
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic acid
Reactant of Route 2
3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic acid
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3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic acid
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Reactant of Route 5
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Reactant of Route 6
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